

An In-depth Technical Guide to the Physical and Chemical Properties of Camphane

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Compound of Interest		
Compound Name:	Camphane	
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Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of **camphane**, also known as bornane. Intended for researchers, scientists, and professionals in drug development, this document consolidates critical data, outlines relevant experimental methodologies, and illustrates key conceptual relationships. **Camphane** (1,7,7-trimethylbicyclo[2.2.1]heptane) is a saturated bicyclic monoterpene and the parent hydrocarbon for a wide range of important compounds, including camphor and borneol. A thorough understanding of its fundamental properties is essential for its application in synthesis, as a substrate in biochemical studies, and as a reference compound in analytical chemistry.

Chemical Structure and Nomenclature

Camphane is a bridged bicyclic alkane. Its rigid, three-dimensional structure is derived from the bicyclo[2.2.1]heptane skeleton, substituted with three methyl groups: two at the C7 position (gem-dimethyl bridge) and one at the C1 bridgehead. This structure results in significant steric strain and dictates its characteristic chemical behavior and physical properties.

• IUPAC Name: 1,7,7-trimethylbicyclo[2.2.1]heptane[1][2][3]

• Synonyms: Bornane, Bornylane[1]

• CAS Number: 464-15-3[1][4]

• Molecular Formula: C10H18[2][3]



Molar Mass: 138.25 g/mol [1]

Physical Properties

The physical properties of **camphane** are characteristic of a nonpolar, saturated hydrocarbon of its molecular weight. Its highly symmetrical, cage-like structure contributes to its unusually high melting point for an alkane of its size, allowing it to sublime at atmospheric pressure.

Data Summary

All quantitative physical data for **camphane** are summarized in the table below for ease of reference.

Property	Value	Conditions	Source(s)
Melting Point	157.0 - 159.0 °C	760.00 mm Hg	[4]
158.5 °C	[1]		
Boiling Point	160.0 - 162.0 °C	760.00 mm Hg	[4]
161 °C	[1]		
Vapor Pressure	4.931 mmHg (est.)	25.00 °C	[4]
Flash Point	32.40 °C (90.00 °F) (est.)	TCC	[4]
Appearance	Solid	Standard	
Odor	Mild, borneol-like	[4]	_
Solubility in Water	4.409 mg/L (est.)	25 °C	[4]
Insoluble	[4]		
Solubility in Organic Solvents	Soluble in alcohol	[4]	
Log P (o/w)	4.431 (est.)	[4]	_

Spectroscopic Data



Spectroscopic analysis is essential for the structural elucidation and identification of **camphane**. As a saturated hydrocarbon, its spectral features are relatively simple.

- ¹H NMR: The proton NMR spectrum of **camphane** is expected to show complex multiplets for the methylene and methine protons of the bicyclic system, and distinct singlets for the three methyl groups. The chemical shifts would be in the typical alkane region (approx. 0.8-2.0 ppm).
- 13C NMR: The carbon NMR spectrum will display signals corresponding to the unique carbon atoms in the molecule, including the methyl, methylene, methine, and quaternary carbons of the bicyclic framework.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹, typical for alkanes. The peak corresponding to the gem-dimethyl group is also a characteristic feature.
- Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, camphane will show
 a molecular ion (M+•) peak at m/z = 138. The fragmentation pattern will be complex due to
 the rigid bicyclic structure, with characteristic losses of methyl (CH₃) and ethyl (C₂H₅)
 fragments.

Chemical Properties and Reactivity

As a saturated alkane, **camphane** is generally unreactive. Its chemistry is dominated by free-radical reactions under harsh conditions, typical of other alkanes.

- Combustion: Camphane undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water.
- Halogenation: It can undergo free-radical substitution with halogens (e.g., Cl₂, Br₂) upon exposure to UV light or high temperatures, leading to a mixture of halogenated products.
- Stability: The bicyclic ring system is strained but thermally stable. It does not undergo the reactions typical of unsaturated compounds (e.g., addition, oxidation) under normal conditions.



 Biochemical Reactivity: Camphane serves as a substrate for certain enzymes, most notably cytochrome P-450cam, which hydroxylates it stereospecifically.

Experimental Protocols

Detailed experimental protocols for the determination of physical and spectroscopic data are outlined below. These represent standard methodologies applicable to solid organic compounds like **camphane**.

Melting Point Determination

- Apparatus: Capillary tube melting point apparatus.
- Procedure:
 - A small, dry sample of camphane is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (157-159 °C).
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
 - The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Boiling Point Determination

- Apparatus: Standard distillation apparatus or micro boiling point apparatus (Thiele tube).
- Procedure (Micro Method):
 - A small amount of **camphane** is placed in a small test tube (fusion tube).
 - A capillary tube, sealed at one end, is inverted and placed into the fusion tube.



- The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
- The oil is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
- The heat is removed, and the oil bath is allowed to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid
 just begins to enter the capillary tube.[5]

Spectroscopic Analysis Protocol (General Workflow)

- Sample Preparation:
 - For NMR, dissolve a 5-10 mg sample of camphane in approximately 0.7 mL of a
 deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane
 (TMS) as an internal standard.
 - For IR, prepare a KBr pellet by grinding 1-2 mg of camphane with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) for solution-phase IR.
 - For MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol) for analysis by GC-MS or direct infusion.

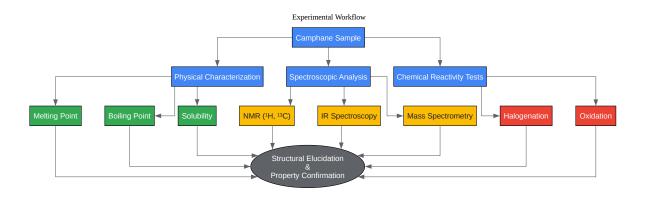
Data Acquisition:

- NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. Standard acquisition parameters are used for routine analysis.
- IR: Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.
- MS: Introduce the sample into the mass spectrometer. Acquire data using Electron Ionization (EI) mode to observe the molecular ion and characteristic fragmentation patterns.



Visualizations

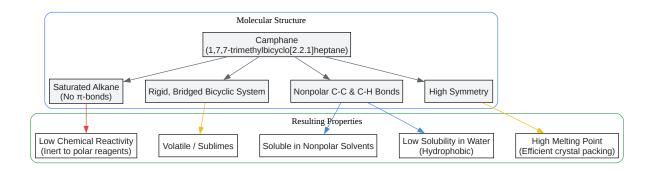
The following diagrams illustrate key conceptual frameworks related to the analysis and properties of **camphane**.



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Caption: Workflow for the characterization of camphane.





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Caption: Relationship between **camphane**'s structure and its properties.

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